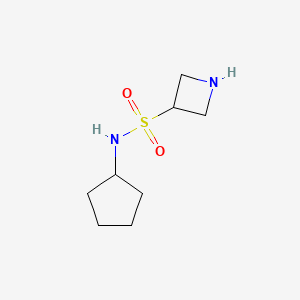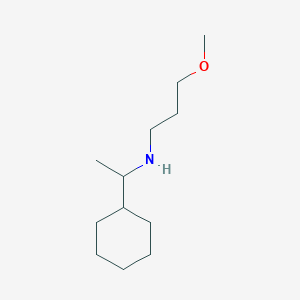
2-(1-Butylpiperidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Butylpiperidin-2-yl)pyridine is a heterocyclic compound that features both a pyridine and a piperidine ring. This compound is part of a larger class of nitrogen-containing heterocycles, which are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry . The presence of both pyridine and piperidine rings in its structure makes it a versatile scaffold for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Butylpiperidin-2-yl)pyridine typically involves the formation of the pyridine and piperidine rings followed by their coupling. One common method is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of carbonyl compounds with ammonia or amines . Another approach is the Hantzsch dihydropyridine synthesis, which involves the cyclization of β-ketoesters with ammonia and aldehydes .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using catalysts to improve yield and efficiency. The use of rare-earth catalysts for the C-H addition to olefins is one such method . Additionally, mechanochemical activation of magnesium metal can facilitate the direct alkylation of pyridines .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Butylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine or piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridines, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-(1-Butylpiperidin-2-yl)pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1-Butylpiperidin-2-yl)pyridine involves its interaction with various molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an inhibitor of certain kinases or as a ligand for G-protein coupled receptors . The exact pathways involved depend on the specific application and the derivative used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: A simpler structure with only a pyridine ring.
Piperidine: Contains only a piperidine ring.
Bipyridine: Contains two pyridine rings connected by a single bond.
Uniqueness
2-(1-Butylpiperidin-2-yl)pyridine is unique due to the combination of both pyridine and piperidine rings in its structure. This dual-ring system provides a versatile scaffold that can interact with a wide range of biological targets and undergo various chemical modifications, making it valuable in multiple fields of research and industry .
Propriétés
Formule moléculaire |
C14H22N2 |
|---|---|
Poids moléculaire |
218.34 g/mol |
Nom IUPAC |
2-(1-butylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C14H22N2/c1-2-3-11-16-12-7-5-9-14(16)13-8-4-6-10-15-13/h4,6,8,10,14H,2-3,5,7,9,11-12H2,1H3 |
Clé InChI |
QVILVZJRCGDQMJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCCCC1C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


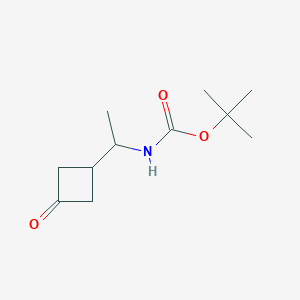
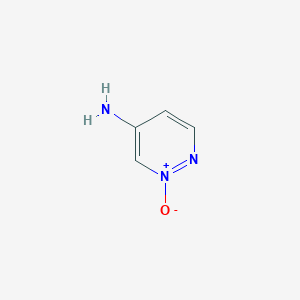
![3-(3-Amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15230155.png)
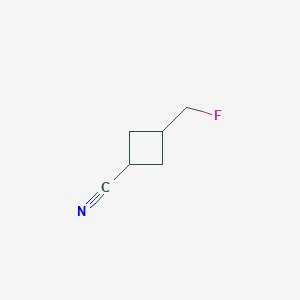

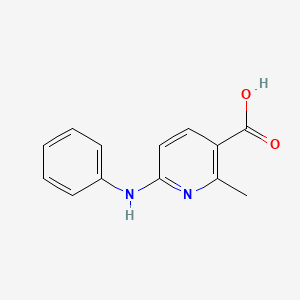
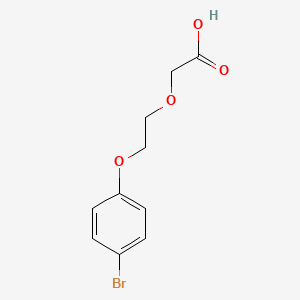
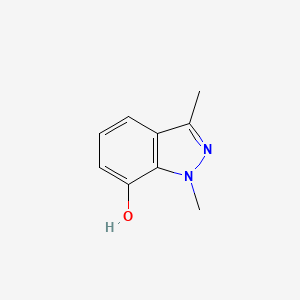

![2-Methoxy-6-azaspiro[3.5]nonanehydrochloride](/img/structure/B15230199.png)
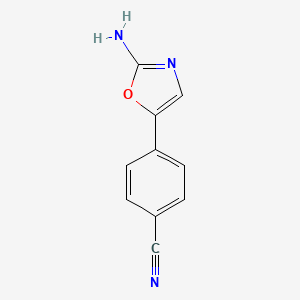
![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B15230201.png)
